molecular formula C8H6N2O3 B13134849 3-Methyl-6-nitrobenzo[d]isoxazole

3-Methyl-6-nitrobenzo[d]isoxazole

Cat. No.: B13134849
M. Wt: 178.14 g/mol
InChI Key: LJSBNKAGIBQJBT-UHFFFAOYSA-N
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Description

3-Methyl-6-nitrobenzo[d]isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-nitrobenzo[d]isoxazole typically involves the cycloaddition reaction of nitrile oxides with alkynes. This (3 + 2) cycloaddition reaction is a common method for constructing isoxazole rings. The reaction conditions often require the use of catalysts such as copper (I) or ruthenium (II) to facilitate the process .

Another method involves the condensation of primary nitro compounds with aldehydes or activated ketones. This method can produce isoxazole derivatives through intermediate β-dinitro compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-nitrobenzo[d]isoxazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or amino derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted isoxazole derivatives depending on the reagents used.

Scientific Research Applications

3-Methyl-6-nitrobenzo[d]isoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-6-nitrobenzo[d]isoxazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The isoxazole ring can also participate in hydrogen bonding and π-π interactions with target proteins, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

    3-Methylisoxazole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    6-Nitroisoxazole: Lacks the methyl group, which affects its physical and chemical properties.

    Benzo[d]isoxazole: The parent compound without the methyl and nitro substituents.

Uniqueness

3-Methyl-6-nitrobenzo[d]isoxazole is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical modifications and applications in various fields .

Properties

Molecular Formula

C8H6N2O3

Molecular Weight

178.14 g/mol

IUPAC Name

3-methyl-6-nitro-1,2-benzoxazole

InChI

InChI=1S/C8H6N2O3/c1-5-7-3-2-6(10(11)12)4-8(7)13-9-5/h2-4H,1H3

InChI Key

LJSBNKAGIBQJBT-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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